2-Chloro-1-(1-oxo-3,4-dihydro-2H-1lambda4,5-benzothiazepin-5-yl)ethanone
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Overview
Description
2-Chloro-1-(1-oxo-3,4-dihydro-2H-1lambda4,5-benzothiazepin-5-yl)ethanone is a synthetic organic compound that belongs to the class of benzothiazepines Benzothiazepines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(1-oxo-3,4-dihydro-2H-1lambda4,5-benzothiazepin-5-yl)ethanone typically involves the reaction of 2-chloroacetyl chloride with 1-oxo-3,4-dihydro-2H-1lambda4,5-benzothiazepine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(1-oxo-3,4-dihydro-2H-1lambda4,5-benzothiazepin-5-yl)ethanone can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction: The carbonyl group in the compound can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can undergo oxidation reactions to form sulfoxides or sulfones, depending on the oxidizing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base (e.g., triethylamine) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzothiazepine derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Scientific Research Applications
2-Chloro-1-(1-oxo-3,4-dihydro-2H-1lambda4,5-benzothiazepin-5-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting cardiovascular diseases and central nervous system disorders.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe to study the mechanism of action of benzothiazepine derivatives in biological systems.
Industrial Applications: The compound is used in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(1-oxo-3,4-dihydro-2H-1lambda4,5-benzothiazepin-5-yl)ethanone involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the derivative used.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chloroacetyl)-3,4-dihydro-2H-1lambda4,5-benzothiazepine
- 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethanone
- 2-Chloro-1-(1-oxo-3,4-dihydro-2H-1lambda4,5-benzothiazepin-5-yl)ethanol
Uniqueness
2-Chloro-1-(1-oxo-3,4-dihydro-2H-1lambda4,5-benzothiazepin-5-yl)ethanone is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity
Properties
IUPAC Name |
2-chloro-1-(1-oxo-3,4-dihydro-2H-1λ4,5-benzothiazepin-5-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2S/c12-8-11(14)13-6-3-7-16(15)10-5-2-1-4-9(10)13/h1-2,4-5H,3,6-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZSIBYVLWCUBH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C2S(=O)C1)C(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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